![molecular formula C20H28N8O2S B2865142 N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide CAS No. 886961-39-3](/img/structure/B2865142.png)
N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide
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Description
N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8O2S and its molecular weight is 444.56. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research indicates that triazine derivatives, closely related to the chemical , exhibit significant corrosion inhibition properties for mild steel in hydrochloric acid environments. These compounds, through gravimetric methods, electrochemical impedance spectroscopy, and potentiodynamic polarization, have shown high corrosion inhibition efficiencies. Their effectiveness is attributed to the adsorption of these inhibitors on the metal surface, following Langmuir's isotherm model (Singh et al., 2018).
Synthesis of Macrocycles
Studies on substituted triazines, which include structures similar to N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide, have led to the synthesis of novel macrocycles. These compounds, characterized by NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction, have shown unique properties, including specific patterns of hydrogen bonds and conformations in their solid-state structures (Yepremyan et al., 2018).
Urease Inhibition and Antioxidant Activities
Another study focused on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide derivatives. These compounds were evaluated for their antioxidant and urease inhibition activities. Notably, one of the synthesized compounds exhibited excellent antioxidant activity, surpassing that of the standard drug used in the study. Additionally, two other compounds demonstrated potent urease inhibitory activities (Khan et al., 2010).
Antibacterial and Antioxidant Agents
Research into novel thiosemicarbazones, which share functional groups with the compound of interest, has identified several with significant antibacterial and antioxidant properties. These compounds were tested against various pathogens, including Gram-positive bacteria, and showed excellent inhibition potency at low concentrations. Their antioxidant activity was also confirmed against common radical species (Karaküçük-Iyidoğan et al., 2014).
Analgesic and Antimicrobial Activities
Further research into related triazine derivatives has explored their potential as analgesic and antimicrobial agents. Some compounds were found to exhibit pronounced analgesic activity, while others displayed significant anti-inflammatory effects without ulcerogenicity. This highlights the versatility of triazine-based compounds in medicinal chemistry (Saad et al., 2011).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-4-3-5-16(15(14)2)21-20(31)26-25-17-22-18(27-6-10-29-11-7-27)24-19(23-17)28-8-12-30-13-9-28/h3-5H,6-13H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUANQBDKWAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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